N3-PEG12-Hydrazide

Bioconjugation PROTAC synthesis Solubility optimization

PROTAC developers and ADC researchers requiring heterobifunctional linkers with orthogonal reactivity for sequential bioconjugation rely on N3-PEG12-Hydrazide. Its 4.4 nm PEG12 spacer provides optimal molecular reach while maintaining aqueous solubility for buffer-based workflows. • Orthogonal azide (CuAAC/SPAAC) and hydrazide (pH 4.5-5.5 hydrazone) termini enable stepwise, site-specific conjugation with precise DAR control. • PEG12 chain minimizes steric hindrance during antibody conjugation while providing sufficient distance for ternary complex formation in PROTAC design. • Aqueous solubility eliminates need for organic co-solvents in biological assays.

Molecular Formula C27H55N5O13
Molecular Weight 657.8 g/mol
Cat. No. B8103645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG12-Hydrazide
Molecular FormulaC27H55N5O13
Molecular Weight657.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
InChIInChI=1S/C27H55N5O13/c28-31-27(33)1-3-34-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-35-4-2-30-32-29/h1-26,28H2,(H,31,33)
InChIKeyIERRITNVAYGGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG12-Hydrazide: Overview


N3-PEG12-Hydrazide (Azido-PEG12-hydrazide) is a heterobifunctional polyethylene glycol (PEG)-based linker with molecular weight 657.75 g/mol and molecular formula C₂₇H₅₅N₅O₁₃ . The compound features a terminal azide (–N₃) group at one terminus and a hydrazide (–CONHNH₂) group at the other, connected by a linear PEG chain containing twelve ethylene glycol repeating units . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules, while the hydrazide group reacts selectively with aldehydes and ketones to form stable hydrazone linkages . This dual orthogonal reactivity facilitates stepwise, site-specific bioconjugation strategies. The PEG12 spacer provides a calculated extended chain length of approximately 4.4 nm (based on ~0.35–0.37 nm per ethylene glycol unit in extended conformation), offering enhanced molecular reach and rotational freedom compared to shorter PEG analogs [1].

Why Generic Substitution Fails


N3-PEG12-Hydrazide cannot be indiscriminately substituted with other azide-PEG-hydrazide analogs or monofunctional PEG reagents because three critical parameters determine conjugation efficiency and final construct performance: PEG chain length (n), terminal functional group identity, and linker architecture. Shorter PEG variants (n=1–4) exhibit reduced aqueous solubility and increased steric hindrance during macromolecular conjugation , while longer variants (n=24+) may introduce excessive hydrodynamic radius that alters target protein binding kinetics [1]. The azide-hydrazide pairing enables orthogonal two-step conjugation workflows that monofunctional PEGs cannot replicate . Furthermore, compounds with identical PEG length but different terminal groups—such as H2N-PEG12-Hydrazide or m-PEG12-Hydrazide—exhibit distinct reactivity profiles and are incompatible with azide-alkyne click chemistry strategies . The evidence presented below quantifies these differences to inform procurement decisions where precise linker performance characteristics are required.

Quantitative Comparative Evidence


PEG12 Chain Length and Aqueous Solubility

N3-PEG12-Hydrazide, with 12 ethylene glycol repeating units, occupies an intermediate position in the azide-PEG-hydrazide linker family that optimizes solubility while maintaining manageable molecular dimensions. Comparative analysis across PEG chain lengths demonstrates that PEG12-containing linkers exhibit aqueous solubility substantially higher than short-chain PEG4 variants while avoiding the excessive molecular weight and potential clearance issues associated with PEG24 constructs . The PEG12 spacer provides sufficient hydrophilic character to solubilize hydrophobic drug payloads and protein conjugates in aqueous buffers without requiring organic co-solvents [1]. This solubility profile represents a class-level inference from established PEG structure-property relationships where each ethylene glycol unit incrementally increases hydrophilicity through hydrogen bonding with water molecules .

Bioconjugation PROTAC synthesis Solubility optimization

Orthogonal Azide-Hydrazide Reactivity

N3-PEG12-Hydrazide provides two chemically orthogonal reactive handles that enable sequential, site-specific conjugation strategies unavailable with monofunctional PEG reagents. The azide group participates exclusively in CuAAC or SPAAC click reactions with alkynes, while the hydrazide group reacts selectively with aldehydes and ketones to form hydrazone bonds (pH-dependent, optimal at pH 4.5–5.5 for aldehyde coupling) . This orthogonal reactivity allows researchers to first conjugate an alkyne-modified targeting ligand via click chemistry, then subsequently attach an aldehyde-bearing payload via hydrazone formation without cross-reactivity concerns [1]. In contrast, monofunctional PEGs such as m-PEG12-Hydrazide (lacking azide) or N3-PEG12-OH (lacking hydrazide) cannot support this two-step orthogonal conjugation workflow . The heterobifunctional architecture thus provides experimental flexibility to construct complex conjugates with precisely defined molecular architectures, including PROTACs, antibody-drug conjugates, and fluorescent probes .

Click chemistry Site-specific conjugation PROTAC linker design

Reduced Steric Hindrance with PEG12 Spacer

The PEG12 spacer in N3-PEG12-Hydrazide provides sufficient chain length to physically separate reactive termini from bulky biomolecular domains, thereby reducing steric hindrance during conjugation. Short-chain PEG linkers (n=1–4) position reactive groups in close proximity to the conjugated biomolecule, which can create steric clashes that impede subsequent reaction steps and reduce overall conjugation yields . The PEG12 chain, with approximately 4.4 nm of extended length and inherent backbone flexibility, allows both the azide and hydrazide termini to adopt orientations that maximize accessibility to complementary reactive partners [1]. This is particularly important when conjugating large proteins (e.g., antibodies, ~150 kDa) or macromolecular complexes where reactive sites may be partially buried or conformationally constrained. While direct head-to-head yield comparison data for N3-PEG12-Hydrazide versus N3-PEG4-Hydrazide are not publicly available, the class-level inference from PEG bioconjugation literature consistently demonstrates that longer PEG spacers improve conjugation yields for sterically demanding biomolecule pairs .

Steric hindrance Conjugation efficiency Linker flexibility

Hydrazone pH-Sensitivity for Reversible Linkage

The hydrazide terminus of N3-PEG12-Hydrazide forms hydrazone bonds with aldehydes and ketones that exhibit pH-dependent stability, offering a reversible conjugation option that is absent from non-cleavable PEG linkers terminated with amine, hydroxyl, or unreactive methoxy groups. Hydrazone linkages are stable at physiological pH (7.4) but undergo hydrolysis under mildly acidic conditions (pH 4.5–5.5), a property that has been exploited in antibody-drug conjugates such as brentuximab vedotin (Adcetris) where the hydrazone linker enables pH-triggered payload release in acidic tumor microenvironments or endosomal compartments [1]. In contrast, linkers such as m-PEG12-Hydrazide (methoxy-terminated, no azide) or N3-PEG12-OH (hydroxyl-terminated, no hydrazide) cannot form pH-responsive hydrazone conjugates . This pH-sensitivity makes N3-PEG12-Hydrazide particularly valuable for applications requiring conditional payload release, including targeted drug delivery, prodrug activation, and stimuli-responsive biomaterials [2].

pH-responsive linkers Drug delivery Controlled release

Key Application Scenarios


PROTAC Linker with Optimal PEG12 Length

N3-PEG12-Hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC molecules . The PEG12 spacer provides a linker length of approximately 4.4 nm that optimally spans the distance between target protein and E3 ligase binding sites, facilitating ternary complex formation without the excessive conformational flexibility that can reduce degradation efficiency observed with longer PEG24 linkers. The aqueous solubility conferred by the 12-unit PEG chain supports PROTAC synthesis and screening in aqueous buffer systems without organic co-solvents [1]. Researchers developing PROTACs for challenging protein targets should select this linker over shorter PEG4 analogs when adequate molecular reach is required to bridge binding pockets on two distinct proteins, and over longer PEG24 analogs when minimizing off-target effects associated with excessive linker flexibility is a priority.

Two-Step Orthogonal ADC Bioconjugation

The azide and hydrazide termini of N3-PEG12-Hydrazide enable orthogonal two-step conjugation workflows critical for ADC development. In a typical workflow, an alkyne-modified antibody is first conjugated via CuAAC or SPAAC click chemistry to the azide terminus. Following purification to remove unreacted linker, an aldehyde- or ketone-bearing cytotoxic payload (e.g., doxorubicin derivatives, maytansinoid analogs) is coupled to the hydrazide terminus via hydrazone bond formation at pH 4.5–5.5 . This sequential approach ensures precise control over drug-to-antibody ratio (DAR) and eliminates cross-linking artifacts common with homobifunctional linkers. The PEG12 spacer further reduces steric hindrance during antibody conjugation compared to shorter PEG4 linkers [1]. The resulting hydrazone linkage provides pH-sensitive payload release in acidic tumor microenvironments and endosomal compartments, as demonstrated in clinically approved ADCs such as brentuximab vedotin [2].

Fluorescent Probes and FRET Biosensors

N3-PEG12-Hydrazide serves as a versatile scaffold for constructing dual-labeled fluorescent probes and FRET-based biosensors. The azide terminus can be conjugated to an alkyne-modified fluorophore (e.g., Cy5-alkyne, Alexa Fluor-alkyne) via click chemistry, while the hydrazide terminus can simultaneously or sequentially be coupled to an aldehyde-functionalized quencher or second fluorophore via hydrazone formation . The PEG12 spacer provides sufficient physical separation to prevent fluorophore-quencher proximity effects that can quench signal, while maintaining the molecular proximity required for efficient FRET (Förster resonance energy transfer) when both donor and acceptor are attached to the same linker scaffold. The aqueous solubility of the PEG12 chain ensures the resulting probes remain soluble in biological buffers for in vitro and cell-based assays [1]. This application is not feasible with monofunctional PEG linkers or short-chain PEG4 analogs that lack the spatial separation needed to prevent undesirable fluorophore interactions.

pH-Responsive Drug Delivery Systems

The hydrazide functionality of N3-PEG12-Hydrazide enables construction of pH-responsive drug delivery systems where payload release is triggered by the mildly acidic environment of tumor tissue (pH 6.5–6.8) or endosomal/lysosomal compartments (pH 4.5–5.5) . In a representative configuration, a targeting ligand (e.g., folic acid, RGD peptide) bearing an alkyne group is conjugated to the azide terminus via click chemistry, while a therapeutic payload modified with an aldehyde or ketone group is attached to the hydrazide terminus via hydrazone linkage [1]. The PEG12 spacer provides the hydrophilicity required for aqueous formulation and reduces non-specific protein adsorption. Upon cellular internalization, the hydrazone bond undergoes acid-catalyzed hydrolysis, releasing the active payload selectively within the target cell. This conditional release mechanism distinguishes N3-PEG12-Hydrazide from non-cleavable PEG linkers (e.g., m-PEG12-Hydrazide, amine-PEG linkers) that lack a built-in release trigger [2].

Technical Documentation Hub

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